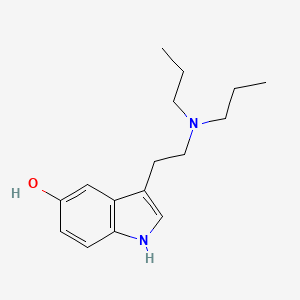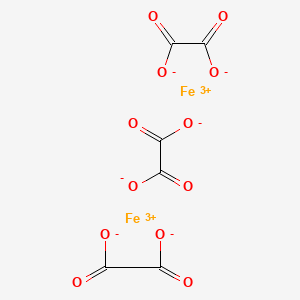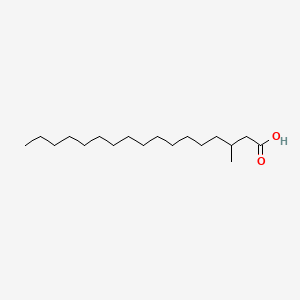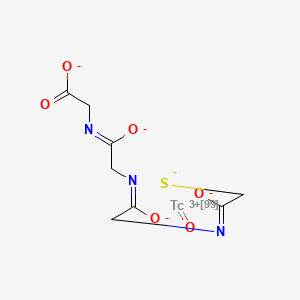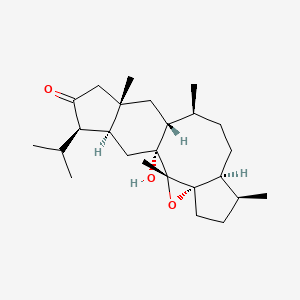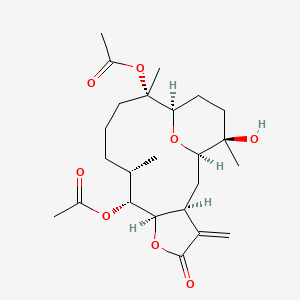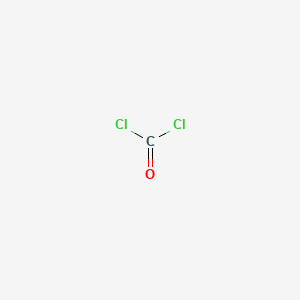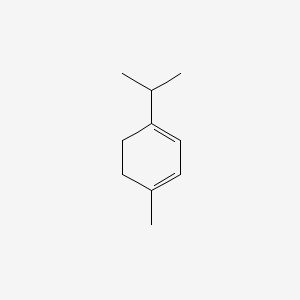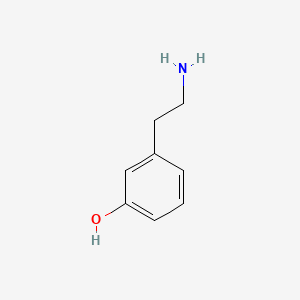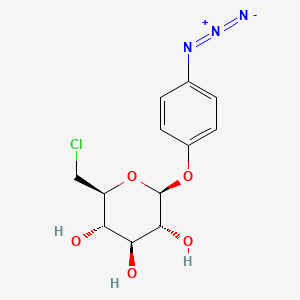
(2S,3R,4S,5S,6S)-2-(4-azidophenoxy)-6-(chloromethyl)oxane-3,4,5-triol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,3R,4S,5S,6S)-2-(4-azidophenoxy)-6-(chloromethyl)oxane-3,4,5-triol is a chemical compound with the molecular formula C12H14ClN3O5 and a molecular weight of 315.71 g/mol. This compound is characterized by the presence of an azido group (-N3) attached to a phenyl ring, which is further linked to a glucopyranoside moiety with a chlorine atom at the 6th position. The unique structure of this compound makes it of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,4S,5S,6S)-2-(4-azidophenoxy)-6-(chloromethyl)oxane-3,4,5-triol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Azido Group:
Glycosylation: The azidophenyl derivative is then subjected to glycosylation with a protected glucose derivative. This step often requires the use of a Lewis acid catalyst such as boron trifluoride etherate (BF3·OEt2) to facilitate the formation of the glycosidic bond.
Deprotection and Chlorination:
Industrial Production Methods
Industrial production of this compound may follow similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
化学反応の分析
Types of Reactions
(2S,3R,4S,5S,6S)-2-(4-azidophenoxy)-6-(chloromethyl)oxane-3,4,5-triol can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, leading to the formation of amines or other derivatives.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Oxidation Reactions: The phenyl ring can undergo oxidation reactions to form quinones or other oxidized products.
Common Reagents and Conditions
Sodium Azide (NaN3):
Thionyl Chloride (SOCl2): Used for chlorination.
Palladium on Carbon (Pd/C): Used for reduction reactions.
Boron Trifluoride Etherate (BF3·OEt2): Used as a catalyst in glycosylation reactions.
Major Products Formed
Aminophenyl Derivatives: Formed through the reduction of the azido group.
Quinones: Formed through the oxidation of the phenyl ring.
科学的研究の応用
(2S,3R,4S,5S,6S)-2-(4-azidophenoxy)-6-(chloromethyl)oxane-3,4,5-triol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (2S,3R,4S,5S,6S)-2-(4-azidophenoxy)-6-(chloromethyl)oxane-3,4,5-triol involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This property is exploited in bioconjugation and labeling studies. The compound’s glucopyranoside moiety may also interact with carbohydrate-binding proteins, influencing various biological pathways.
類似化合物との比較
Similar Compounds
4-Azidophenyl-beta-glucopyranoside: Lacks the chlorine atom at the 6th position.
6-Chloro-6-deoxy-beta-glucopyranoside: Lacks the azido group on the phenyl ring.
4-Aminophenyl-6-chloro-6-deoxy-beta-glucopyranoside: Contains an amino group instead of an azido group.
Uniqueness
(2S,3R,4S,5S,6S)-2-(4-azidophenoxy)-6-(chloromethyl)oxane-3,4,5-triol is unique due to the presence of both the azido group and the chlorine atom, which confer distinct chemical reactivity and biological properties. This combination allows for versatile applications in synthetic chemistry, bioconjugation, and molecular biology.
特性
CAS番号 |
75871-51-1 |
|---|---|
分子式 |
C12H14ClN3O5 |
分子量 |
315.71 g/mol |
IUPAC名 |
(2S,3R,4S,5S,6S)-2-(4-azidophenoxy)-6-(chloromethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C12H14ClN3O5/c13-5-8-9(17)10(18)11(19)12(21-8)20-7-3-1-6(2-4-7)15-16-14/h1-4,8-12,17-19H,5H2/t8-,9-,10+,11-,12-/m1/s1 |
InChIキー |
WWMGAQUXQNEPDE-RMPHRYRLSA-N |
SMILES |
C1=CC(=CC=C1N=[N+]=[N-])OC2C(C(C(C(O2)CCl)O)O)O |
異性体SMILES |
C1=CC(=CC=C1N=[N+]=[N-])O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CCl)O)O)O |
正規SMILES |
C1=CC(=CC=C1N=[N+]=[N-])OC2C(C(C(C(O2)CCl)O)O)O |
同義語 |
4-azidophenyl-6-chloro-6-deoxy-beta-glucopyranoside APCDGP p-azidophenyl-6-chloro-6-deoxy-beta-D-glucopyranoside para-azidophenyl-6-chloro-6-deoxy-beta-D-glucopyranoside |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




